molecular formula C23H23N5O2S B2797063 2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one CAS No. 1033824-42-8

2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

Cat. No.: B2797063
CAS No.: 1033824-42-8
M. Wt: 433.53
InChI Key: JTPIHIOQSLMCOY-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one (CAS: 1037293-48-3), is a quinazolinone derivative featuring a fused imidazo-quinazolinone core. Its molecular formula is C₃₀H₂₈ClN₅O₂S (MW: 558.09 g/mol), and it includes a 4-phenylpiperazine moiety linked via a 3-oxopropyl chain and a (4-chlorophenyl)methylsulfanyl substituent at position 5 of the quinazolinone ring .

Properties

CAS No.

1033824-42-8

Molecular Formula

C23H23N5O2S

Molecular Weight

433.53

IUPAC Name

2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one

InChI

InChI=1S/C23H23N5O2S/c29-20(27-14-12-26(13-15-27)16-6-2-1-3-7-16)11-10-19-22(30)28-21(24-19)17-8-4-5-9-18(17)25-23(28)31/h1-9,19,24H,10-15H2

InChI Key

JTPIHIOQSLMCOY-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H25N5O2S
  • Molecular Weight : 425.52 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Dopamine Receptors : The presence of the piperazine moiety suggests potential interaction with dopamine D2 and D3 receptors, which are critical in neurological processes and psychiatric disorders.
  • Antiviral Activity : Preliminary studies indicate that similar compounds exhibit antiviral properties by inhibiting viral replication and entry into host cells.

Antiviral Activity

Research has shown that derivatives of piperazine exhibit significant antiviral effects against several viruses. For instance:

CompoundVirus TypeIC50 (μM)Reference
3gHSV-192
3fCVB-2Moderate

The compound's effectiveness against viruses such as HIV and Herpes Simplex Virus (HSV) has been explored, with some derivatives showing moderate protection against these pathogens.

Antimicrobial Activity

The antimicrobial potential was assessed against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound:

OrganismMIC (μM)
Staphylococcus aureus>100
Pseudomonas aeruginosa>100
Candida albicans>100
Aspergillus niger>100

None of the tested compounds showed significant antimicrobial activity at concentrations below 100 μM, indicating a need for further structural modifications to enhance efficacy .

Study 1: Antiviral Efficacy

In a study investigating the antiviral properties of similar compounds, it was found that derivatives with piperazine structures demonstrated varying degrees of inhibition against HIV and other RNA viruses. The study utilized a range of concentrations to determine cytotoxicity and antiviral efficacy.

Study 2: Pharmacological Profiling

A comprehensive pharmacological profiling was conducted to evaluate the compound's interaction with serotonin receptors (5-HT receptors), which are implicated in mood regulation. Compounds structurally similar to the target compound exhibited affinity towards these receptors, suggesting potential applications in treating anxiety and depression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituents, physicochemical properties, and biological implications.

Structural Variations and Substituent Analysis

Target Compound
  • Key Features: 4-Phenylpiperazine: Enhances lipophilicity and may influence receptor binding (e.g., serotonin or dopamine receptors due to piperazine’s pharmacophore role) . 3-Oxopropyl Linker: Provides flexibility for optimal spatial orientation.
Analog 1: 5-[2-(4-Hydroxy-phenyl)-vinyl]-3-piperazin-1-ylmethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K 19)
  • Key Features: Triazolo[1,5-c]quinazolinone Core: Adds a triazole ring, increasing hydrogen-bonding capacity. Piperazinylmethyl Substituent: Similar to the target compound but positioned differently.
  • Biological Data : Demonstrated anti-inflammatory activity in preliminary assays, likely due to hydroxyl and triazole groups .
Analog 2: 5-[2-(4-Chlorophenyl)-2-oxidanylidene-ethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one
  • Key Features: Chlorophenyl-oxidanylidene-ethyl Sulfanyl: Introduces a ketone group adjacent to the sulfanyl moiety, altering electronic distribution.
  • Physicochemical Impact : Higher logP than the target compound due to the isopropyl group.
Analog 3: 3-Isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one
  • Key Features :
    • Octylsulfanyl Chain : Significantly increases lipophilicity, favoring membrane penetration but risking solubility issues.
    • Methoxy Groups : Improve metabolic stability via steric hindrance of oxidative enzymes .
  • Applications : Likely optimized for CNS targets due to high lipophilicity.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties/Activity
Target Compound C₃₀H₂₈ClN₅O₂S 558.09 4-Phenylpiperazine, (4-chlorophenyl)methylsulfanyl, 3-oxopropyl linker High lipophilicity (logP ~4.2)
K 19 C₂₄H₂₂N₆O₂ 426.47 Triazolo core, 4-hydroxyphenylvinyl, piperazinylmethyl Anti-inflammatory activity
Analog 2 C₂₁H₁₈ClN₃O₂S 419.90 Chlorophenyl-oxidanylidene-ethyl sulfanyl, isopropyl Enhanced metabolic stability
Analog 3 C₂₃H₃₃N₃O₃S 443.60 Octylsulfanyl, methoxy, isopropyl High logP (~5.8), CNS-targeted

Functional Implications of Substituents

  • Electron-Withdrawing Groups (e.g., Cl) : Improve stability and resistance to nucleophilic attack (evident in the target compound and Analog 2) .
  • Piperazine Moieties : Common in CNS-active drugs; both the target compound and K 19 may interact with neurotransmitter receptors .
  • Sulfanyl vs. Methoxy Groups : Sulfanyl groups (target compound, Analog 2) offer thiol-mediated binding, while methoxy groups (Analog 3) reduce oxidative metabolism .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one?

  • Methodology : The synthesis involves multi-step reactions, starting with the condensation of the imidazoquinazolinone core with a propyl linker functionalized with the 4-phenylpiperazine moiety. Key steps include:

  • Coupling reactions : Use of coupling agents like EDCI/HOBt under anhydrous conditions.
  • Temperature control : Maintain 60–80°C for 12–18 hours to ensure proper cyclization.
  • Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water mixtures.
    • Validation : Monitor reaction progress via TLC and confirm final purity via HPLC (>95%) .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Structural elucidation :

  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • ¹H/¹³C NMR spectroscopy (DMSO-d6, 500 MHz) to resolve aromatic protons and quaternary carbons.
    • Purity assessment :
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).
  • X-ray crystallography for resolving stereoelectronic interactions in the solid state .

Q. What in vitro biological screening approaches are appropriate for initial activity profiling?

  • Target-based assays :

  • Radioligand binding assays against dopamine D2/D3 receptors (³H-spiperone for D2, ³H-7-OH-DPAT for D3) using HEK293 cells expressing cloned receptors.
    • Cytotoxicity screening :
  • MTT assay in HepG2 cells (48-hour exposure, IC50 determination).
    • Dose-response curves : Use non-linear regression analysis (GraphPad Prism) to calculate EC50 values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor binding affinity?

  • Library design :

  • Systematic modifications: (a) Piperazine aryl substituents (e.g., 4-fluorophenyl, 3,4-dimethoxyphenyl), (b) Sulfanylidene positional isomers, (c) Propyl linker length variations.
    • Multivariate analysis :
  • Partial least squares (PLS) regression to correlate molecular descriptors (Hammett σ, π-charge) with experimental IC50 values.
    • Computational validation :
  • Molecular docking (AutoDock Vina) against dopamine D2 receptor crystal structure (PDB 6CM4) .

Q. What strategies resolve contradictions between computational predictions and experimental binding data?

  • Three-phase validation :

QM/MM optimization of ligand-receptor complexes to refine force field parameters.

Surface plasmon resonance (SPR) at multiple temperatures (25–37°C) to validate binding kinetics.

Molecular dynamics simulations (100 ns) to assess hydration patterns in binding pockets.

  • Data reconciliation : Analyze entropy-enthalpy compensation using van’t Hoff plots .

Q. Which advanced computational methods improve reaction yield predictions for scale-up synthesis?

  • ICReDD’s integrated approach :

Quantum chemical calculations (DFT at ωB97X-D/6-311++G** level) to map potential energy surfaces.

Machine learning (neural networks) trained on kinetic data to predict optimal solvent/base combinations.

Microfluidic high-throughput experimentation for rapid validation, creating a feedback loop for model refinement .

Q. How should researchers design stability studies under stressed conditions?

  • ICH Q1A-guided protocols :

  • Thermal stress : 40°C/75% RH for 10 days.
  • Hydrolytic stress : 0.1N HCl/NaOH at 70°C for 24 hours.
  • Oxidative stress : 3% H₂O₂ for 24 hours.
    • Analytical monitoring :
  • UPLC-PDA-ELSD with charged aerosol detection for degradation profiling.
  • LC-HRMS/MS for structural identification of degradation products.
    • Shelf-life prediction : Kinetic modeling via Arrhenius plots .

Notes

  • Data Sources : Prioritize PubChem, ICReDD methodologies, and peer-reviewed journals for reproducibility .
  • Contradiction Management : Cross-validate computational and experimental data using orthogonal techniques .
  • Safety Compliance : Adhere to institutional chemical hygiene plans for advanced synthesis .

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